

Technical Guide: Physicochemical Properties of 4-(tert-butyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Tert-butyl)piperidine hydrochloride

Cat. No.: B1351088

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **4-(tert-butyl)piperidine hydrochloride**. The information is curated for researchers, scientists, and professionals in drug development, offering key data and experimental methodologies to support further research and application.

Core Physical Properties

4-(tert-butyl)piperidine hydrochloride is a white to yellow solid organic compound.^[1] Its chemical structure consists of a piperidine ring substituted with a tert-butyl group at the 4-position, and it is supplied as a hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **4-(tert-butyl)piperidine hydrochloride**.

Property	Value	Source(s)
Molecular Formula	$C_9H_{20}ClN$	[2]
Molecular Weight	177.71 g/mol	[2]
Melting Point	302 °C	[2]
Boiling Point	179.7 °C at 760 mmHg	[2]
pKa (predicted)	<p>The pKa of the conjugate acid is estimated to be around 11. The pKa of the parent compound, piperidine, is approximately 11.22.[3][4] The tert-butyl group is unlikely to significantly alter the basicity of the nitrogen atom.</p> <p>While specific quantitative data is not readily available, piperidine hydrochloride is freely soluble in water and alcohol.[5] It is anticipated that 4-(tert-butyl)piperidine hydrochloride exhibits similar solubility in polar solvents.</p>	N/A
Solubility		N/A

Experimental Protocols

The following sections detail the general experimental methodologies that can be employed to determine the key physical properties of **4-(tert-butyl)piperidine hydrochloride**.

Melting Point Determination

The melting point of **4-(tert-butyl)piperidine hydrochloride** can be determined using the capillary melting point method.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Determination

A general method for determining the solubility of a compound like **4-(tert-butyl)piperidine hydrochloride** involves the shake-flask method.

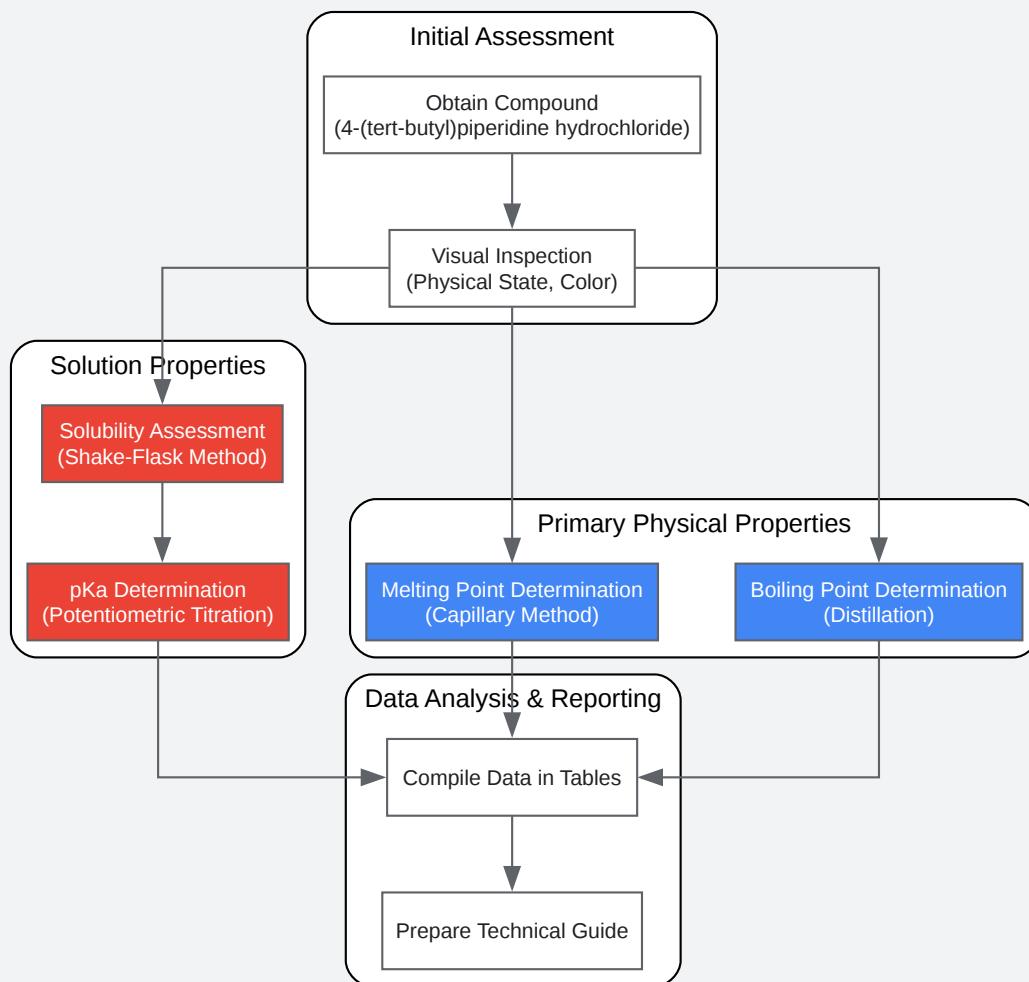
Methodology:

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, dichloromethane) in a flask.
- The flask is sealed and agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

pKa Determination

The pKa of **4-(tert-butyl)piperidine hydrochloride** can be determined by potentiometric titration.

Methodology:


- A known concentration of the compound is dissolved in deionized water.

- The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like **4-(tert-butyl)piperidine hydrochloride**.

Workflow for Physical Property Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for determining the physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(tert-Butyl)piperidine hydrochloride | 69682-13-9 [sigmaaldrich.com]
- 2. bocsci.com [bocsci.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Piperidine [drugfuture.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(tert-butyl)piperidine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351088#physical-properties-of-4-tert-butyl-piperidine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com